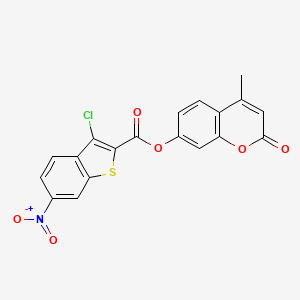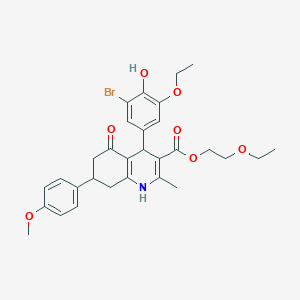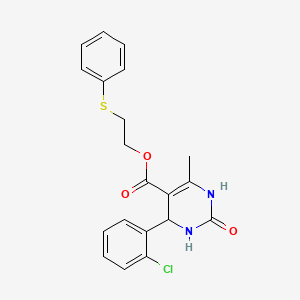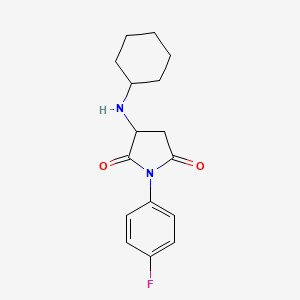
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate, also known as CBNB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. Specifically, 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis. Additionally, 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate as a research tool is its specificity for cancer cells, which allows for targeted therapy and reduced side effects compared to traditional chemotherapy drugs. However, a limitation of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate. One area of interest is the development of more effective formulations of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate and its potential therapeutic applications in other diseases beyond cancer. Finally, research on the combination of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate with other drugs or therapies may provide new avenues for improving cancer treatment.
Méthodes De Synthèse
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate can be synthesized through a multistep process that involves the reaction of 7-hydroxy-4-methylcoumarin with 3-chloro-6-nitrobenzothiophene-2-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then treated with acetic anhydride to yield 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate.
Applications De Recherche Scientifique
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been studied for its potential therapeutic applications, particularly as an anticancer agent. Studies have shown that 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 3-chloro-6-nitro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClNO6S/c1-9-6-16(22)27-14-8-11(3-5-12(9)14)26-19(23)18-17(20)13-4-2-10(21(24)25)7-15(13)28-18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJRIUQHDRXCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5060842.png)
![N'-{[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5060855.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5060864.png)
![3-allyl-5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060872.png)


![N,N'-{methylenebis[(4-oxo-4H-3,1-benzoxazine-6,2-diyl)-4,1-phenylene]}bis(2,2-dimethylpropanamide)](/img/structure/B5060893.png)
![3-phenyl-N-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5060898.png)

![9-butyl-5,8-dimethyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5060919.png)
![5-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5060926.png)

![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B5060948.png)
